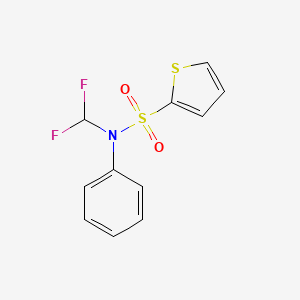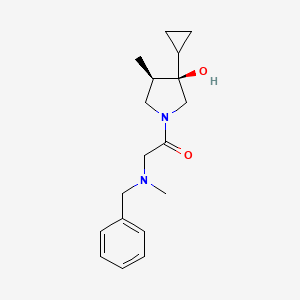![molecular formula C16H18FN3O B5631859 2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one](/img/structure/B5631859.png)
2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one is a chemical compound that belongs to the pyridazine family. It has been widely studied for its potential therapeutic properties in various diseases.
作用机制
The mechanism of action of 2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one is not fully understood. However, it has been shown to modulate the activity of various molecular targets involved in inflammation, pain, and cancer. The compound has been shown to inhibit the activity of cyclooxygenase-2 (COX-2), an enzyme involved in the production of inflammatory mediators. It has also been shown to inhibit the activity of histone deacetylases (HDACs), which play a role in the regulation of gene expression in cancer cells.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent anti-inflammatory and analgesic effects in various preclinical models. The compound has been shown to reduce the production of inflammatory mediators such as prostaglandins and cytokines. It has also been shown to reduce pain behavior in various models of neuropathic pain. In addition, the compound has been shown to exhibit anti-cancer effects by inducing cell cycle arrest and apoptosis in cancer cells.
实验室实验的优点和局限性
One of the main advantages of 2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one is its potent therapeutic potential in various diseases. The compound has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. Another advantage of the compound is its relatively simple synthesis method, which allows for large-scale production.
One of the limitations of this compound is its limited solubility in aqueous solutions, which can make it difficult to administer in vivo. Another limitation is the lack of understanding of its mechanism of action, which can hinder the development of more potent and selective analogs.
未来方向
For 2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one include the development of more potent and selective analogs. The compound has shown promising therapeutic potential in various diseases, and the development of more potent analogs can lead to improved therapeutic outcomes. Another future direction is the investigation of the compound's mechanism of action, which can lead to a better understanding of its therapeutic potential and the development of more selective analogs. Finally, the compound's solubility issues can be addressed by the development of more soluble analogs or the use of novel drug delivery systems.
合成方法
The synthesis of 2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one involves the reaction of 1-(3-fluorophenyl)propan-2-amine with ethyl 2-oxo-4,5,6,7-tetrahydro-1H-pyridazine-3-carboxylate in the presence of a base. The reaction proceeds through the formation of an imine intermediate, which is subsequently reduced to yield the final product. The synthesis method has been optimized to yield high purity and yield of the product.
科学研究应用
2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3(2H)-one has been extensively studied for its potential therapeutic applications. It has been shown to exhibit potent anti-inflammatory, analgesic, and anti-cancer properties. The compound has been tested in various preclinical models of diseases such as arthritis, neuropathic pain, and cancer. The results of these studies have shown promising therapeutic potential for the compound.
属性
IUPAC Name |
2-[2-(3-fluorophenyl)ethyl]-5-pyrrolidin-1-ylpyridazin-3-one |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H18FN3O/c17-14-5-3-4-13(10-14)6-9-20-16(21)11-15(12-18-20)19-7-1-2-8-19/h3-5,10-12H,1-2,6-9H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INLRDZCPBMNKRG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC(=O)N(N=C2)CCC3=CC(=CC=C3)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H18FN3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.33 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N,5-dimethyl-N-{[2-(methylamino)-5-pyrimidinyl]methyl}-4,5,6,7-tetrahydro-1-benzothiophene-2-carboxamide](/img/structure/B5631778.png)

![(1S*,5R*)-6-[3-(4-pyridinyl)propanoyl]-3-(2-pyrimidinyl)-3,6-diazabicyclo[3.2.2]nonane](/img/structure/B5631789.png)
![4-{[2-(2-chlorophenyl)-4-quinazolinyl]amino}phenol](/img/structure/B5631790.png)


![7,11,18,21-tetraoxatrispiro[5.2.2.5~12~.2~9~.2~6~]henicosane](/img/structure/B5631801.png)
![2-[1-(2,4-difluorophenyl)-5-(2-pyridin-4-ylethyl)-1H-1,2,4-triazol-3-yl]acetamide](/img/structure/B5631842.png)
![2-[(4,6-dimethyl-2-pyrimidinyl)thio]-N-(2-methoxyphenyl)acetamide](/img/structure/B5631843.png)

![7-{1-butyl-3-[2-(methylthio)ethyl]-1H-1,2,4-triazol-5-yl}-3-methylquinazolin-4(3H)-one](/img/structure/B5631856.png)
![1-{[1-butyl-2-(ethylsulfonyl)-1H-imidazol-5-yl]methyl}-4-(2-fluorophenoxy)piperidine](/img/structure/B5631871.png)

![N-[4-(3,4-dimethylphenyl)-1,3-thiazol-2-yl]-4-methoxybenzamide](/img/structure/B5631882.png)